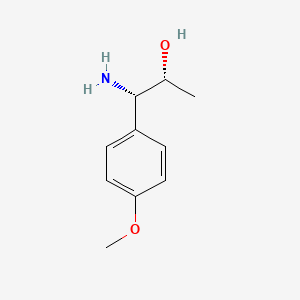

(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL

Descripción

(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral amino alcohol characterized by a 4-methoxyphenyl group attached to a propanol backbone with stereospecific (1S,2R) configuration. This compound belongs to a class of β-amino alcohols, which are structurally significant due to their dual functional groups (amine and hydroxyl) and chiral centers, enabling diverse biological interactions.

Propiedades

Fórmula molecular |

C10H15NO2 |

|---|---|

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

(1S,2R)-1-amino-1-(4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |

Clave InChI |

ZBXPOHJSNYWSOE-GMSGAONNSA-N |

SMILES isomérico |

C[C@H]([C@H](C1=CC=C(C=C1)OC)N)O |

SMILES canónico |

CC(C(C1=CC=C(C=C1)OC)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL typically involves stereospecific reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of the corresponding ketone using chiral catalysts or reagents to achieve the desired stereochemistry . Another approach includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials .

Industrial Production Methods

Industrial production of this compound often employs large-scale stereospecific reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the desired enantiomer .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Further reduction can lead to the formation of different alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .

Aplicaciones Científicas De Investigación

(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues: Key Data Table

The table below compares (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL with structurally related compounds, emphasizing substituent variations and documented activities:

Research Findings and Mechanistic Insights

Substituent Effects :

The 4-methoxy group in the target compound introduces electron-donating properties, which may enhance π-π stacking interactions in receptor binding compared to electron-withdrawing groups (e.g., fluorine in ). However, fluorine substituents (as in ) could improve metabolic stability due to reduced oxidative degradation .- Stereochemical Influence: The (1S,2R) configuration is critical for chiral recognition in biological systems. For example, indole-based analogs () showed stereospecific adrenoceptor binding, with the (2R) configuration favoring β1-adrenoceptor affinity . This suggests that the target compound’s stereochemistry may similarly dictate its pharmacological profile.

- Biological Activity Trends: Compounds with extended aromatic systems (e.g., indole derivatives in ) exhibited stronger antiarrhythmic and spasmolytic effects compared to simpler phenylpropanols. This highlights the role of aromatic bulk in modulating ion channels or adrenoceptors .

- Quaternary ammonium salts derived from such structures have applications in surfactants, suggesting broader utility for the target compound .

Notes

Limitations: Direct comparative data for the (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL enantiomer are scarce; inferences rely on structural analogs.

Stereochemical Purity: Enantiomeric purity must be rigorously controlled during synthesis, as minor stereoisomers could alter pharmacological outcomes .

Actividad Biológica

(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral amino alcohol compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO\

- Molecular Weight : 179.24 g/mol

- Chirality : The (1S,2R) configuration indicates specific stereochemistry that is crucial for its biological interactions.

The presence of an amino group and a methoxy-substituted phenyl ring enhances its capability to interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Mechanisms of Biological Activity

The biological activity of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cellular replication .

- Receptor Binding : Its structural features allow it to bind selectively to various receptors, modulating their activity. The amino group facilitates hydrogen bonding with active site residues in proteins, while the methoxy group contributes to hydrophobic interactions .

- Pharmacological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective and anti-inflammatory properties, making it a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL:

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests efficient absorption across biological membranes.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which could influence its bioavailability.

- Toxicity : Toxicological assessments are necessary to ensure safety in clinical applications, with current findings suggesting a favorable profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.